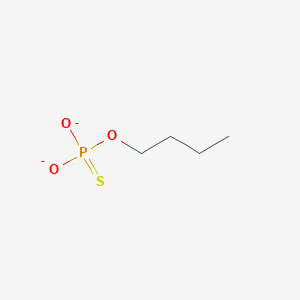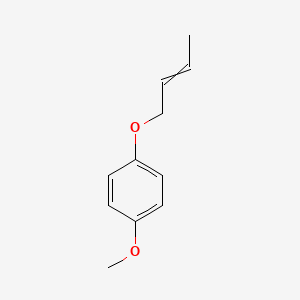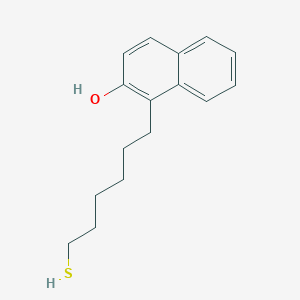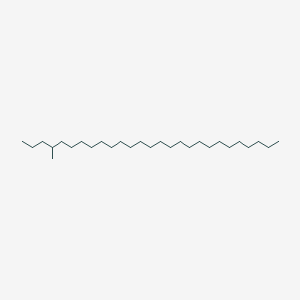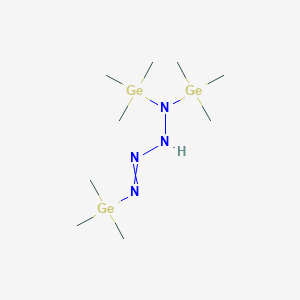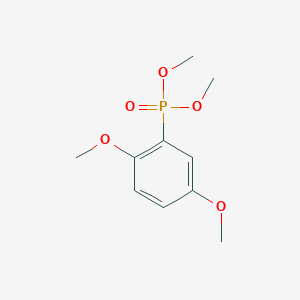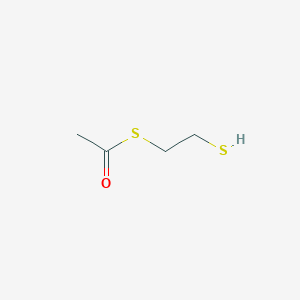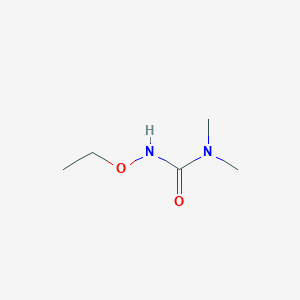![molecular formula C6H7ClO B14349452 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 90262-32-1](/img/structure/B14349452.png)
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chloro group, an alkyne, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-chloro-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The alkyne group can be oxidized to form different products.
Addition Reactions: The alkyne can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under mild conditions.
Major Products
Nucleophilic Substitution: Products like azido or thiocyanato derivatives.
Oxidation: Products like diketones or carboxylic acids.
Addition Reactions: Dihalides or haloalkenes.
Scientific Research Applications
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In oxidation reactions, the alkyne group is transformed into different functional groups through the addition of oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Similar structure with an acetamide group instead of an ether linkage.
3-Chloro-2-methylpropene: Similar structure but lacks the alkyne group.
Uniqueness
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to the presence of both a chloro group and an alkyne, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
90262-32-1 |
|---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-chloro-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C6H7ClO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |
InChI Key |
UDJXYHIWKZLOIK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


